molecular formula C17H18O2S B5865609 4-Cyclohexylphenyl thiophene-2-carboxylate

4-Cyclohexylphenyl thiophene-2-carboxylate

Cat. No.: B5865609
M. Wt: 286.4 g/mol
InChI Key: ZVZRHNDEVFZVCO-UHFFFAOYSA-N
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Description

4-Cyclohexylphenyl thiophene-2-carboxylate is an organic compound with the molecular formula C17H18O2S It is a derivative of thiophene, a sulfur-containing heterocycle, and features a cyclohexylphenyl group attached to the thiophene ring

Properties

IUPAC Name

(4-cyclohexylphenyl) thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O2S/c18-17(16-7-4-12-20-16)19-15-10-8-14(9-11-15)13-5-2-1-3-6-13/h4,7-13H,1-3,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVZRHNDEVFZVCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)OC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclohexylphenyl thiophene-2-carboxylate typically involves the condensation of thiophene derivatives with cyclohexylphenyl groups. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Cyclohexylphenyl thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the carboxylate group can yield the corresponding alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

4-Cyclohexylphenyl thiophene-2-carboxylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Cyclohexylphenyl thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylate derivatives: These compounds share the thiophene ring structure and carboxylate group but differ in the substituents attached to the ring.

    Cyclohexylphenyl derivatives: These compounds feature the cyclohexylphenyl group but may have different functional groups attached to the aromatic ring.

Uniqueness

4-Cyclohexylphenyl thiophene-2-carboxylate is unique due to the combination of the cyclohexylphenyl group and the thiophene ring, which imparts distinct chemical and physical properties

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